2-Nitro-5-(2,4,6-trichlorophenoxy)phenol
Description
2-Nitro-5-(2,4,6-trichlorophenoxy)phenol is a phenolic compound featuring a nitro group (-NO₂) at the ortho position and a 2,4,6-trichlorophenoxy substituent at the para position of the phenol ring. The trichlorophenoxy group consists of a phenyl ring substituted with three chlorine atoms at the 2, 4, and 6 positions, linked via an oxygen atom to the main phenolic structure. The following comparison leverages structurally related analogs to infer its properties.
Properties
CAS No. |
61147-98-6 |
|---|---|
Molecular Formula |
C12H6Cl3NO4 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-nitro-5-(2,4,6-trichlorophenoxy)phenol |
InChI |
InChI=1S/C12H6Cl3NO4/c13-6-3-8(14)12(9(15)4-6)20-7-1-2-10(16(18)19)11(17)5-7/h1-5,17H |
InChI Key |
DNPIUGRLBOTLTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(2,4,6-trichlorophenoxy)phenol typically involves the nitration of 2,4,6-trichlorophenol followed by a nucleophilic aromatic substitution reaction. The nitration process introduces the nitro group into the phenol ring, while the substitution reaction attaches the trichlorophenoxy group to the phenol .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(2,4,6-trichlorophenoxy)phenol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Nitro-5-(2,4,6-trichlorophenoxy)phenol has several applications in scientific research:
Biology: The compound’s biological activity is studied for potential use in pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(2,4,6-trichlorophenoxy)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichlorophenoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-Nitro-5-(2,4,6-trichlorophenoxy)phenol with compounds sharing key functional groups or substitution patterns:
Key Observations:
Nitro Group Influence: The nitro group at the ortho position (common in all analogs) enhances redox activity, enabling interactions with biomolecules like enzymes or DNA . In 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol, the nitro group contributes to enzyme inhibition and catalytic applications .
Chlorinated vs. TCP (2,4,6-trichlorophenol) lacks the phenoxy linkage but demonstrates strong antimicrobial activity due to chlorine’s electronegativity .
Biological Activity: Trifluoromethoxy analogs () show anticancer and antimicrobial properties, attributed to their ability to disrupt membrane integrity or redox pathways . Chlorinated phenols (e.g., TCP) are widely used as biocides but face regulatory restrictions due to environmental persistence .
Functional Group Modifications and Activity Trends
- Replacement of Chlorine with Fluorine: Fluorinated analogs (e.g., 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol) exhibit higher metabolic stability than chlorinated derivatives, making them more suitable for drug development .
- Phenoxy Linkage: The phenoxy group in 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol enables structural flexibility, enhancing its binding to biological targets compared to non-phenoxy TCP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
